molecular formula C6H14N2O B129603 (1-Methylpiperazin-2-yl)methanol CAS No. 141108-61-4

(1-Methylpiperazin-2-yl)methanol

Cat. No. B129603
M. Wt: 130.19 g/mol
InChI Key: ZBIWOALTDQQQTG-UHFFFAOYSA-N
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Description

(1-Methylpiperazin-2-yl)methanol, also referred to as 1-methylpiperazine, is a versatile and widely studied organic compound. It is a colorless liquid with a low boiling point, and is used in a variety of applications and industries, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, and as a solvent for organic compounds. Due to its unique properties and wide range of applications, 1-methylpiperazine has become an important research topic in a variety of scientific fields.

Scientific Research Applications

Novel Synthesis Approaches and Ligand Development

A novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, derivatives similar to (1-Methylpiperazin-2-yl)methanol, starting from (S)-serine, shows promise in the development of ligands for central nervous system receptors (Beduerftig, Weigl, & Wünsch, 2001). These ligands exhibit significant interaction with σ1-receptors, indicating potential applications in neurological research and drug development.

Materials Science and Catalysis

In materials science, the in situ generation of structure-directing agents (SDAs) from methanol and organic cyclic amines, including 2-methylpiperazine, has been demonstrated to direct the synthesis of novel organically templated zinc phosphites/phosphates (Wang et al., 2013). This unique approach underscores the versatility of methanol and its derivatives in creating advanced materials with potential applications in catalysis and nanotechnology.

Enantioselective Catalysis

Research into the synthesis of chiral ligands from derivatives of (1-Methylpiperazin-2-yl)methanol has revealed their unique behavior in enantioselective catalysis, particularly in the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). These findings highlight the compound's utility in synthesizing optically active products, a crucial aspect of pharmaceutical and fine chemical manufacturing.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, related to (1-Methylpiperazin-2-yl)methanol, has been explored for the development of potential therapeutic agents (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011). These compounds are key intermediates in the synthesis of antileukemic agents, demonstrating the critical role of (1-Methylpiperazin-2-yl)methanol derivatives in medicinal chemistry.

properties

IUPAC Name

(1-methylpiperazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-2-7-4-6(8)5-9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIWOALTDQQQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperazin-2-yl)methanol

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